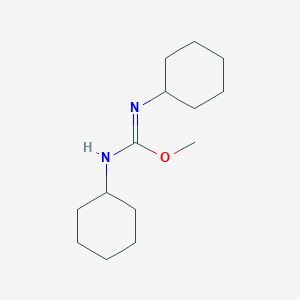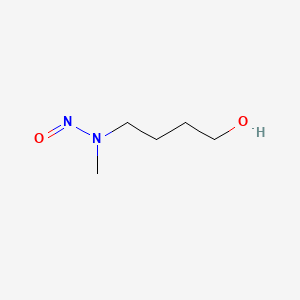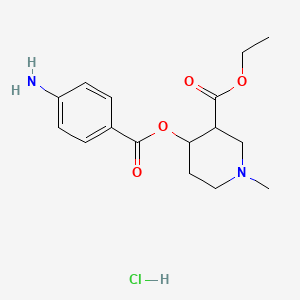
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of p-aminobenzoic acid, which is commonly used in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride typically involves the reaction of p-aminobenzoic acid with 3-carbethoxy-1-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines .
Applications De Recherche Scientifique
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It has potential therapeutic applications, including its use as a local anesthetic.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can affect the membrane potential, reducing the passage of sodium ions and blocking the generation and conduction of nerve impulses. This results in the temporary loss of sensation, making it useful as a local anesthetic .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride
- 4-Aminobenzoic acid derivatives
Uniqueness
3-Carbethoxy-1-methyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific structure, which allows it to interact effectively with sodium ion channels, making it a potent local anesthetic. Its structural versatility also makes it a valuable building block for the synthesis of various organic compounds .
Propriétés
Numéro CAS |
78219-26-8 |
|---|---|
Formule moléculaire |
C16H23ClN2O4 |
Poids moléculaire |
342.82 g/mol |
Nom IUPAC |
ethyl 4-(4-aminobenzoyl)oxy-1-methylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O4.ClH/c1-3-21-16(20)13-10-18(2)9-8-14(13)22-15(19)11-4-6-12(17)7-5-11;/h4-7,13-14H,3,8-10,17H2,1-2H3;1H |
Clé InChI |
RSLBATSYYQSXHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CCC1OC(=O)C2=CC=C(C=C2)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



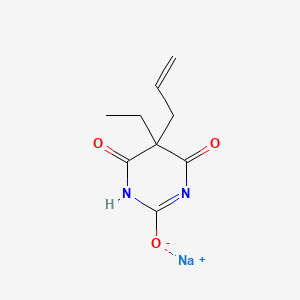
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
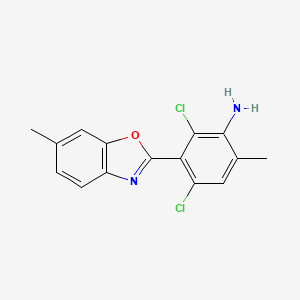
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
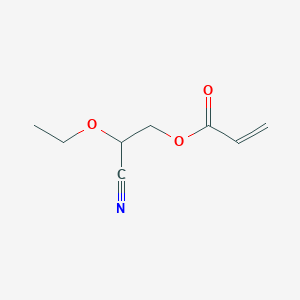

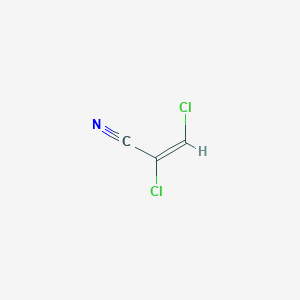
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)

